molecular formula C14H21NO5S2 B2902282 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide CAS No. 874788-02-0

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide

Cat. No. B2902282
CAS RN: 874788-02-0
M. Wt: 347.44
InChI Key: SPKAHJGOVAKWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide, also known as ESI-09, is a small molecule inhibitor that has garnered interest among researchers due to its potential therapeutic applications.

Mechanism of Action

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide inhibits the activity of the TLR4/MD-2 complex by binding to a specific site on MD-2, thereby preventing the complex from recognizing and responding to bacterial lipopolysaccharides (LPS). This leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, and to protect against LPS-induced septic shock in mice. Additionally, this compound has been shown to have anti-tumor activity in a mouse model of breast cancer.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to work with and administer. Additionally, it has been shown to have a high degree of selectivity for the TLR4/MD-2 complex, which minimizes off-target effects.
One limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is specific to the TLR4/MD-2 complex, which limits its potential applications.

Future Directions

There are several potential future directions for research on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide. One area of interest is the development of more potent and selective inhibitors of the TLR4/MD-2 complex. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in the treatment of inflammatory diseases and cancer.
In conclusion, this compound is a small molecule inhibitor that has garnered interest among researchers due to its potential therapeutic applications. It inhibits the activity of the TLR4/MD-2 complex, leading to a decrease in the production of pro-inflammatory cytokines. While this compound has several advantages for lab experiments, such as its high degree of selectivity, it also has limitations, such as poor solubility in aqueous solutions. There are several potential future directions for research on this compound, including the development of more potent and selective inhibitors and further investigation into its therapeutic applications.

Synthesis Methods

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide is synthesized through a series of chemical reactions, starting with the reaction of 4-ethoxy-N-ethylbenzenesulfonamide with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 1,3-dithiolane-2-thione to produce this compound.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of the TLR4/MD-2 complex, which plays a key role in the innate immune response. This makes this compound a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-3-15(12-9-10-21(16,17)11-12)22(18,19)14-7-5-13(6-8-14)20-4-2/h5-8,12H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKAHJGOVAKWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.